molecular formula C7H8FNO B13028691 3-Fluoro-4-methoxy-2-methylpyridine

3-Fluoro-4-methoxy-2-methylpyridine

Cat. No.: B13028691
M. Wt: 141.14 g/mol
InChI Key: OTKXAWZFPNCGHJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-2-methylpyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-2-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 4-methoxy-2-methylpyridine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methoxy-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-2-methylpyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to improved biological activity. The exact pathways involved can vary depending on the specific target and application .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylpyridine
  • 4-Fluoro-2-methylpyridine
  • 3-Fluoro-4-methylpyridine

Uniqueness

3-Fluoro-4-methoxy-2-methylpyridine is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination can result in distinct chemical and biological properties compared to other fluorinated pyridines. The methoxy group can influence the compound’s solubility and reactivity, while the fluorine atom can enhance its stability and biological activity .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

3-fluoro-4-methoxy-2-methylpyridine

InChI

InChI=1S/C7H8FNO/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,1-2H3

InChI Key

OTKXAWZFPNCGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1F)OC

Origin of Product

United States

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